H-L-beta-homo-Tyr(tBu)-OH
Description
Foundational Concepts of β-Amino Acids as Unnatural Amino Acid Building Blocks
β-amino acids are structural isomers of their α-amino acid counterparts. nih.govingentaconnect.com The key difference lies in the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), whereas in β-amino acids, it is attached to the β-carbon (the second carbon from the carboxyl group). nih.govingentaconnect.com This seemingly small structural change has profound implications for the properties of peptides that incorporate them.
Unnatural amino acids like β-amino acids are not encoded by the genetic code and are typically synthesized chemically. qyaobio.comcpcscientific.com Their incorporation into peptide chains allows for the creation of novel molecular scaffolds with diverse functionalities. sigmaaldrich.comcpcscientific.com These modifications can be used to constrain the conformation of a peptide, a crucial factor in its biological activity. cpcscientific.com The expanded structural diversity offered by β-amino acids, including the potential for various stereoisomers, provides a vast landscape for molecular design. nih.govingentaconnect.com
The synthesis of β-amino acids can be achieved through various methods, including the Arndt-Eistert homologation, which extends a carboxylic acid chain while preserving its stereochemistry. This allows for the creation of β-homologs of the natural proteinogenic amino acids.
Distinctive Structural Characteristics of β-Homo-Amino Acids in Peptidomimetic Scaffolds
β-Homo-amino acids are a specific class of β-amino acids where an additional methylene (B1212753) (-CH2-) group has been inserted into the backbone of a corresponding α-amino acid. acs.orgacs.org In the case of H-L-beta-homo-Tyr(tBu)-OH, it is a derivative of the amino acid tyrosine. The "homo" designation indicates this extension of the carbon chain. The "(tBu)" signifies that the hydroxyl group on the tyrosine side chain is protected by a tert-butyl group, a common strategy in peptide synthesis to prevent unwanted side reactions.
This additional carbon in the backbone of β-homo-amino acids leads to greater flexibility compared to α-amino acids. However, when incorporated into peptides, these β-amino acids can induce stable, predictable secondary structures, such as helices and turns, even in short sequences. acs.orgethz.ch These well-defined conformations are a key feature of "foldamers," which are oligomers that adopt stable, folded structures in solution. mdpi.com The ability to form stable secondary structures is a crucial factor for enhanced biological response. nih.gov
The insertion of β-amino acids can be done in different ways, leading to β² or β³ isomers depending on the position of the side chain. acs.orgtandfonline.com This further expands the structural possibilities for designing peptidomimetics with specific conformational properties. tandfonline.com Research has shown that peptides containing β-amino acids can adopt conformations similar to those of α-peptides, which is important for mimicking the biological activity of natural peptides. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLKTFMSBRROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H L β Homo Tyrosine O Tbu Oh and Its Derivatives
Synthetic Routes for Enantiomerically Pure β-Homo-Tyrosine Precursors
The generation of enantiomerically pure β-amino acids is a critical first step in the synthesis of β-peptides. Several methods have been developed to produce these chiral building blocks with high stereochemical fidelity.
One prominent method is the Arndt-Eistert homologation of α-amino acids. This classical chain-elongation reaction has been successfully applied to produce β-homotyrosine from L-tyrosine while preserving the original stereochemistry. The process typically involves the conversion of the starting amino acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement, often catalyzed by silver oxide, yields the β-keto acid, which is then reduced to the desired β-homo-amino acid. A variation of this method utilizes a silica (B1680970) gel slurry with silver trifluoroacetate (B77799) for the Wolff rearrangement, which can simplify the workup and lead to high yields of the protected β-amino acid. researchgate.net
Another powerful approach involves the proline-catalyzed diastereoselective aminomethylation of aldehydes . This method uses a chiral iminium ion to generate α-substituted-β-amino aldehydes with good diastereomeric ratios. These intermediates can then be reduced to β-substituted-γ-amino alcohols, from which the major diastereomer can be isolated. Subsequent chemical transformations efficiently yield the protected β²-amino acids, including derivatives of β²-homotyrosine. nih.gov This route is advantageous due to its mild reaction conditions and the ability to prepare useful quantities of the desired products. nih.gov
The use of chiral auxiliaries has also been reported for the efficient synthesis of β-amino acid derivatives, enabling the controlled introduction of the β-homo structure. smolecule.com Additionally, functionalized organozinc reagents have been employed in the synthesis of enantiomerically pure β-amino acid derivatives. acs.org
| Method | Key Features | Relevant Precursors |
| Arndt-Eistert Homologation | Preserves stereochemistry during chain elongation. | L-tyrosine |
| Proline-Catalyzed Aminomethylation | Diastereoselective, mild conditions, suitable for various side chains. nih.gov | Aldehydes |
| Chiral Auxiliary Methods | Efficient introduction of the β-homo structure. smolecule.com | Varies depending on auxiliary |
| Organozinc Reagents | Synthesis of enantiomerically pure β- and γ-amino acid derivatives. acs.org | Varies |
Strategies for N- and Side-Chain Protection, with Emphasis on O-tBu Protection for Tyrosine
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminus and reactive side chains. The choice of protecting groups is dictated by their stability under specific reaction conditions and the ease of their selective removal. For the synthesis of peptides containing H-L-β-homo-Tyr(tBu)-OH, the most common protecting groups are the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and the tert-butyl (tBu) group for the phenolic hydroxyl group of the tyrosine side chain. ontosight.aiadvancedchemtech.com
The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a suitable solvent like N,N'-dimethylformamide (DMF). ontosight.ai This allows for the stepwise elongation of the peptide chain under mild conditions.
The tert-butyl (tBu) group is used to protect the hydroxyl group of serine, threonine, and tyrosine. ontosight.ai It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support. ontosight.aipeptide.com The use of Fmoc-Tyr(tBu)-OH is the preferred method in Fmoc-based solid-phase peptide synthesis (SPPS) as it prevents the unproductive acylation of the tyrosine side chain. peptide.com
Other protecting groups for the tyrosine side chain include the benzyl (B1604629) (Bzl) group, which is more labile to TFA than the tBu group, and more acid-stable groups like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) and 2-bromobenzylcarbonate (2-BrZ), which are particularly useful in Boc-based synthesis strategies. peptide.com
| Protecting Group | Position | Removal Conditions | Key Features |
| Fmoc | N-terminus | Base (e.g., piperidine) ontosight.ai | Enables stepwise peptide elongation in SPPS. mdpi.com |
| Boc | N-terminus | Acid (e.g., TFA) | Used in Boc-based peptide synthesis strategies. |
| tBu | Tyrosine side-chain (hydroxyl) | Acid (e.g., TFA) ontosight.ai | Stable to Fmoc deprotection conditions. ontosight.ai |
| Bzl | Tyrosine side-chain (hydroxyl) | Partially removed by TFA, requires hydrogenolysis for complete removal. peptide.comsmolecule.com | Used in both Boc and Fmoc chemistries. peptide.com |
Solid-Phase Peptide Synthesis (SPPS) Techniques for Incorporation of β-Homo-Tyrosine Units
Solid-phase peptide synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides, including those containing non-canonical amino acids like β-homo-tyrosine. mdpi.comnih.gov In SPPS, the peptide is assembled stepwise while being covalently attached to an insoluble polymeric support (resin). mdpi.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. nii.ac.jp
The incorporation of Fmoc-β-Homo-Tyr(tBu)-OH into a growing peptide chain follows the standard SPPS cycle:
Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed with a base, typically 20% piperidine in DMF. nih.gov
Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-β-Homo-Tyr(tBu)-OH, is activated and coupled to the free N-terminus of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents like HATU. smolecule.comacs.org
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin and the side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail containing TFA. nih.gov
Automated flow-based SPPS has significantly improved the efficiency of peptide synthesis, allowing for the rapid assembly of long peptides. nii.ac.jp Continuous flow technology at elevated temperatures and pressures has also been shown to be effective, allowing for the use of reduced amino acid excess and achieving high coupling yields. google.com
Solution-Phase Approaches for β-Peptide Synthesis and Fragment Condensation
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or for fragment condensation strategies. cam.ac.uknih.gov In solution-phase synthesis, all reactants are dissolved in a suitable solvent. Purification after each step is typically achieved by extraction, precipitation, or crystallization. google.com
Fragment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized separately (often by SPPS) and then coupled together in solution or on a solid support. oup.comub.edu This approach can be more efficient for the synthesis of long peptides and can help to overcome problems associated with aggregation during stepwise SPPS. nih.gov The choice of fragments is crucial to minimize racemization at the C-terminus of the coupling fragment; therefore, fragments are often designed with a C-terminal glycine (B1666218) or proline. 5z.com
Recent advances in microflow technology have been applied to both solid- and solution-phase peptide synthesis, offering advantages such as precise control over reaction times and temperatures, and facile scalability. nii.ac.jpacs.org Early research in solution-phase flow synthesis focused on the formation of β-peptides. cam.ac.uk
Chemo- and Regioselective Derivatization of the β-Homo-Tyrosine Moiety
The tyrosine side chain offers a reactive handle for further chemical modification, allowing for the introduction of labels, cross-linkers, or other functionalities. Several methods have been developed for the chemo- and regioselective derivatization of tyrosine residues.
Enzymatic modification provides a highly selective approach. For instance, a tandem enzymatic system using tyrosinase and catechol-O-methyltransferase (COMT) can achieve regioselective alkoxylation of tyrosine residues. acs.orgacs.org Tyrosinase first hydroxylates tyrosine to an L-DOPA residue, which is then alkylated by COMT. acs.orgacs.org
Photoredox catalysis has emerged as a powerful tool for site-selective protein modification. princeton.edunih.gov A water-soluble photocatalyst can induce an oxidative coupling between a phenoxazine-based tag and a single, surface-exposed tyrosine residue, even in the presence of multiple tyrosines. princeton.edunih.gov This allows for the introduction of bioorthogonal handles for further functionalization. nih.gov
Other chemical methods for tyrosine modification include:
Diazonium coupling: A widely used method that can be combined with click chemistry for versatile labeling. researchgate.netnih.gov
Mannich-type reactions: For the introduction of various functionalities. researchgate.net
Oxidative dimerization: Photosensitized oxidation can lead to the formation of dityrosine (B1219331) cross-links. nih.gov
Conformational Analysis and Higher Order Structural Investigations of β Homo Tyrosine Containing Peptidomimetics
Intrinsic Backbone Flexibility and Torsional Space of β-Amino Acid Residues
The introduction of an additional carbon atom into the backbone of β-amino acids, in comparison to their α-amino acid counterparts, grants them increased conformational flexibility. scirp.org This flexibility is primarily governed by the torsional angles around the Cα-Cβ bond (θ) and the Cβ-C(O) bond (ψ), in addition to the standard φ and ω angles of the peptide backbone. longdom.org The torsion angle about the C-C bond (θ) can adopt gauche (approximately ±60°) and trans (180°) conformations. scirp.org A prevalence of gauche conformations is conducive to the formation of folded structures. scirp.org
The inherent flexibility of β-amino acids can be a double-edged sword. While it allows for the formation of unique and stable secondary structures, it can also lead to a loss of secondary structure in certain environments, such as in aqueous solutions where interactions with the solvent can destabilize folded conformations. scirp.orgresearchgate.net Therefore, understanding the interplay between the intrinsic conformational preferences of β-amino acid residues and the surrounding environment is crucial for the rational design of functional peptidomimetics. scirp.org
Spectroscopic Probes for Elucidating Conformational Ensembles
The determination of the three-dimensional structure of peptidomimetics in solution is crucial for understanding their function. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose. nih.govspringernature.com
NMR spectroscopy provides detailed information about the conformation and dynamics of peptides in solution. frontiersin.orgnih.govspringernature.com
1D and 2D NMR: One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the proton (¹H) and carbon (¹³C) resonances of the peptide. frontiersin.orgnih.govacs.org 2D techniques like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative. nih.gov NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial distance restraints for structure calculation. researchgate.netacs.org For example, the observation of sequential NH-NH cross-peaks in a NOESY spectrum is a hallmark of a helical conformation. nih.gov
Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local conformation. frontiersin.orgspringernature.com Deviations from random coil chemical shifts can indicate the presence of stable secondary structures. springernature.com For instance, a change in the peptide bond configuration from Z to E can cause a characteristic downfield shift of the Hδ proton and an upfield shift of the Cβ carbon. frontiersin.org
J-Couplings: Three-bond J-coupling constants (³J) provide information about dihedral angles, which define the backbone and side-chain conformations. researchgate.net
Variable Temperature (VT) Studies: Variable temperature NMR experiments are used to assess the stability of hydrogen bonds. rsc.orgresearchgate.net The temperature coefficient of the amide proton chemical shift (dδ/dT) can distinguish between solvent-exposed and intramolecularly hydrogen-bonded amide protons. A small temperature coefficient typically indicates that the proton is involved in a stable hydrogen bond and is shielded from the solvent. rsc.org
By combining these NMR parameters with molecular dynamics (MD) simulations, a detailed picture of the conformational ensemble of a β-peptide in solution can be obtained. acs.orgrsc.org This integrated approach allows for a more accurate interpretation of the NMR data, especially for flexible peptides that may exist as a mixture of conformers. researchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. uni-regensburg.de It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The amide bonds in the peptide backbone are the primary chromophores that give rise to characteristic CD signals in the far-UV region (190-250 nm). uni-regensburg.de Different secondary structures, like α-helices, β-sheets, and random coils, produce distinct CD spectra, allowing for the estimation of their relative content within a peptide.
For β-peptides, including those containing β-homo-tyrosine, CD spectroscopy is instrumental in characterizing their folding patterns. For instance, β-peptides can adopt various helical conformations, such as the 14-helix, which can be identified by its characteristic CD spectrum. escholarship.org The CD spectra of β-rich proteins can be classified into βI- and βII-types, with βI-protein spectra being influenced by β-sheet conformation and βII-protein spectra resembling those of unordered polypeptides. nih.gov The inclusion of aromatic residues like tyrosine can also contribute to the CD spectrum in the near-UV region (250-320 nm), providing additional structural information. uni-regensburg.de
| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |
| α-helix | ~192 | ~208, ~222 |
| β-sheet | ~195 | ~218 |
| **Poly(Pro)II-like (P₂) ** | - | ~200 (major), ~220 (shoulder) |
This table summarizes the characteristic CD spectral bands for common secondary structures found in peptides and proteins. nih.govexplorationpub.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Backbone Conformation
Fourier-Transform Infrared (FT-IR) spectroscopy is a complementary technique to CD spectroscopy for probing the backbone conformation of peptides. It provides information about the vibrational modes of the peptide bonds, particularly the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands. uni-regensburg.de The frequencies of these bands are sensitive to the hydrogen-bonding environment of the peptide backbone, which is a key determinant of secondary structure.
In organic solvents, 3₁₀-helices, another common helical structure, exhibit an amide I band at a higher frequency (≈ 1662 cm⁻¹) compared to α-helices (≈ 1654 cm⁻¹). explorationpub.com The amide A band (N-H stretching) is particularly sensitive to the strength of hydrogen bonds. uni-regensburg.de A shift to lower wavenumbers in the amide A region and a shift to higher wavenumbers in the amide II region are indicative of increased hydrogen bonding, which is associated with the formation of stable secondary structures. rsc.org
| Amide Band | Vibrational Mode | Frequency Range (cm⁻¹) | Structural Sensitivity |
| Amide A | N-H Stretch | 3300-3500 | Hydrogen bond strength |
| Amide I | C=O Stretch | 1600-1700 | Secondary structure (α-helix, β-sheet, turns) |
| Amide II | N-H Bend, C-N Stretch | 1500-1600 | Hydrogen bonding |
This table outlines the key amide bands in FT-IR spectra of peptides and their correlation with structural features. uni-regensburg.dersc.orgmdpi.com
X-ray Crystallographic Determination of Solid-State Structures
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. This technique requires the growth of single crystals of the compound of interest. When a beam of X-rays is diffracted by the electrons in the crystal, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the reconstruction of the electron density map and, consequently, the precise arrangement of atoms in the molecule. uni-regensburg.denih.gov
For peptidomimetics containing β-homo-tyrosine, X-ray crystallography can provide definitive information about their solid-state conformation, including bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding the specific intramolecular interactions that stabilize a particular fold. For example, X-ray structures of hybrid peptides containing both α- and β-amino acids have revealed folding patterns comparable to 3₁₀-helices. explorationpub.com The structure of a β-peptide octamer has been determined to a resolution of 2.3 Å, revealing a 14-helical conformation. escholarship.org
However, a key consideration is that the conformation observed in the crystalline state may not always be identical to the conformation in solution, where biological processes occur. uni-regensburg.de Therefore, it is often beneficial to combine crystallographic data with solution-state techniques like NMR and CD spectroscopy for a comprehensive structural understanding.
Computational Chemistry Approaches for Conformational Sampling and Prediction
Computational chemistry provides a powerful set of tools to complement experimental techniques in the study of peptide conformation. These methods allow for the exploration of the potential energy landscape of a molecule and the prediction of its preferred conformations.
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. unibo.it By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the conformational landscape of a peptide, identifying stable conformations and the transitions between them. semmelweis.hu
In the context of β-peptidomimetics, MD simulations can provide insights into their folding pathways and the stability of different secondary structures. For example, simulations can reveal the role of specific residues, such as β-homo-tyrosine, in stabilizing a particular fold through intramolecular interactions. Unrestrained MD simulations in explicit solvent can be used to analyze the dynamic behavior of peptides and assess the stability of their secondary structures. unibo.it
Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor), such as a protein. nih.gov This method is widely used in drug design to identify potential drug candidates and to understand the molecular basis of ligand-receptor interactions.
For peptidomimetics containing β-homo-tyrosine, docking studies can be used to predict how they might interact with a biological target. The process involves sampling a large number of possible binding poses and scoring them based on a force field, which is a set of empirical energy functions that describe the potential energy of the system. nih.govnih.gov The accuracy of docking predictions is highly dependent on the quality of the force field used. nih.gov Docking studies have been used to investigate the binding of peptidomimetics to various targets, and have shown that chirality can play a significant role in binding affinity. nih.govoncotarget.com
| Computational Method | Primary Application | Key Information Provided |
| Molecular Dynamics (MD) Simulations | Exploring conformational landscapes and dynamics. unibo.itsemmelweis.hu | Stable conformations, folding pathways, flexibility. |
| Docking | Predicting ligand-receptor binding modes. nih.gov | Binding poses, interaction energies, identification of key binding residues. |
This table summarizes the primary applications and information provided by MD simulations and docking studies in the context of peptidomimetics.
Mechanistic Biochemical and Biological Research Applications of β Homo Tyrosine Derivatives
Engineering of Proteolytic Stability in Peptide Analogues through β-Amino Acid Incorporation
A primary challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases. The incorporation of β-amino acids, including β-homo-tyrosine derivatives, is a well-established strategy to overcome this limitation. The altered peptide backbone resulting from the inclusion of a β-amino acid is not readily recognized by naturally occurring peptidases, which are highly specific for α-peptide bonds. acs.orgnih.gov This resistance to enzymatic cleavage significantly enhances the metabolic stability and in vivo half-life of peptide analogues. nih.govnih.gov
Research has shown that this modification is effective across different peptide families. For instance, α/β-peptides, which contain both α- and β-amino acids, generally exhibit superior proteolytic stability compared to their native α-peptide counterparts. nih.gov While this substitution can sometimes lead to reduced binding affinity due to the disruption of the parental binding mode, the trade-off for enhanced stability is often advantageous. nih.gov Studies on α/β-peptides have demonstrated high resistance to enzymes like trypsin and chymotrypsin. acs.org The strategic replacement of α-amino acids with β-homo-amino acids has been shown to improve the stability of peptides in human plasma and simulated intestinal fluids, a critical factor for oral drug delivery. nih.gov
Table 1: Impact of β-Amino Acid Incorporation on Peptide Stability
| Peptide Analogue | Modification | Stability Outcome | Reference |
|---|---|---|---|
| α/β-Peptides | Incorporation of β-amino acids | Resistant to cleavage by trypsin and chymotrypsin. | acs.org |
| Macrocyclic α/β3-Peptides | Incorporation of up to five β3-amino acid residues | Proteolytic stability improved by up to 10-fold. | nih.govacs.org |
| General Peptides | Site-specific β3-homo amino acid substitution | Effectively prevented intestinal metabolism. | nih.gov |
Investigations into Enzyme-Substrate/Inhibitor Interactions Involving β-Homo-Tyrosine Structures
The unique structure of β-homo-tyrosine and its derivatives makes them valuable tools for probing the mechanisms and active sites of enzymes that interact with natural tyrosine.
Tyrosine aminomutases (TAMs) are a class of enzymes that catalyze the isomerization of α-tyrosine to β-tyrosine through the reversible exchange of an amino group and a hydrogen atom on adjacent carbons. nih.gov In rice (Oryza sativa), the enzyme TAM1 has been identified and confirmed to convert (S)-α-tyrosine into (R)-β-tyrosine. nih.govnih.govresearchgate.net This conversion has been verified in vivo using isotope labeling studies, where [¹³C₉ ¹⁵N]tyrosine was shown to be converted into [¹³C₉ ¹⁵N]β-tyrosine. nih.gov
Understanding the interaction between the substrate and the enzyme's active site is crucial. Structural studies on TAM mutants with bound L-tyrosine have helped to identify key residues involved in substrate binding and catalysis. rcsb.org Research has also focused on the rational engineering of related enzymes, such as phenylalanine aminomutase (PAM), to synthesize specific enantiomers of β-tyrosine. researchgate.net These studies highlight the importance of hydrophobic residues within the active site for maintaining substrate specificity and enantioselectivity, providing insights into how a β-homo-tyrosine structure would be accommodated. researchgate.net
Tyrosine phenol-lyase (TPL) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to form phenol, pyruvate, and ammonia. researchgate.net The enzyme's mechanism involves several steps, including the formation of an external aldimine and a critical quinonoid intermediate. nih.govacs.org
Researchers have synthesized and evaluated tyrosine homologues, such as homotyrosine and bishomotyrosine, as potential inhibitors to probe the TPL active site. nih.govresearchgate.net These studies revealed that while these homologues act as competitive inhibitors, they are not particularly potent, with inhibition constants (Kᵢ) in the millimolar range. nih.govresearchgate.net Pre-steady-state kinetic analysis showed that these compounds form an equilibrium mixture of aldimine and quinonoid intermediates upon binding. nih.govresearchgate.net A significant finding was the observation of a blue-shift in the absorbance peak of the external aldimine complexes, which suggests that accommodating the elongated side chains of the tyrosine homologues induces physical strain at the enzyme's active site. nih.govresearchgate.net This demonstrates the utility of such analogues as mechanistic probes to understand the conformational dynamics of enzyme catalysis.
Table 2: Inhibition of Tyrosine Phenol-Lyase (TPL) by Tyrosine Homologues
| Inhibitor | Inhibition Type | Kᵢ (mM) | Key Finding | Reference |
|---|---|---|---|---|
| L-Homotyrosine | Competitive | ~0.8 - 1.5 | Induces strain in the active site. | nih.govresearchgate.net |
| L-Bishomotyrosine | Competitive | ~0.8 - 1.5 | Induces strain in the active site. | nih.govresearchgate.net |
| O-Methyl-L-homotyrosine | Competitive | ~0.8 - 1.5 | Induces strain in the active site. | nih.govresearchgate.net |
| O-Methyl-L-bishomotyrosine | Competitive | ~0.8 - 1.5 | Induces strain in the active site. | nih.govresearchgate.net |
The rational design of molecular probes is a powerful approach for elucidating enzyme structure and function. Unnatural amino acids, including β-homo-tyrosine derivatives like H-L-beta-homo-Tyr(tBu)-OH, are excellent candidates for such probes. nih.gov By systematically modifying the structure of a natural substrate or inhibitor, researchers can probe specific interactions within an enzyme's active site, such as hydrogen bonds and hydrophobic interactions. nih.gov
The tert-butyl (tBu) group on the phenolic hydroxyl of the tyrosine side chain is particularly useful. This bulky, hydrophobic group can be used to probe steric limitations and hydrophobic pockets within an active site. Its presence prevents the hydroxyl group from acting as a hydrogen bond donor, allowing for the specific investigation of the role of the phenolic oxygen as a hydrogen bond acceptor. The use of unnatural amino acids to perturb the electrostatic properties of hydrogen bonds in an enzyme's oxyanion hole has provided valuable data on their energetic contribution to catalysis. nih.gov The combination of the β-homo backbone and the tBu-protected side chain in this compound creates a unique molecular tool to investigate the conformational flexibility and binding requirements of enzyme active sites that recognize tyrosine.
Mechanistic Probes for Tyrosine Phenol-Lyase (TPL) Activity
Supramolecular Self-Assembly of β-Homo-Tyrosine Units for Biomaterial Research
The ability of peptides to spontaneously organize into ordered, hierarchical structures is the foundation of a new class of biomaterials. β-amino acids, and specifically aromatic derivatives like β-homo-tyrosine, are particularly effective building blocks for these materials.
Peptides incorporating β-amino acids can self-assemble into a variety of well-defined nanostructures, including nanofibers, nanoribbons, and hydrogels. google.comnih.gov This process is driven by a combination of non-covalent interactions, such as hydrogen bonding between peptide backbones, as well as hydrophobic and π-π stacking interactions between the amino acid side chains. researchgate.net Aromatic amino acids like tyrosine are known to be key drivers of self-assembly due to these strong intermolecular forces. researchgate.net
The specific structure of this compound is highly conducive to self-assembly. Research has shown that the presence of the tert-butyl group on a tyrosine derivative can be critical for gel formation, where the unprotected analogue fails to form a gel. nih.gov This highlights the role of the bulky, hydrophobic tBu group in promoting the necessary intermolecular interactions for creating higher-order structures. nih.gov Peptides containing β-homo amino acids have been specifically designed to form hydrogels with enhanced stability. google.comgoogleapis.comresearchgate.net These self-assembled materials, which can form under physiological conditions, are promising for applications in tissue engineering and as depots for the controlled release of therapeutic agents. google.comresearchgate.netnih.gov The resulting nanostructures can range from nanospheres to highly robust, cross-linked fibrous scaffolds, with the final morphology being tunable based on the peptide sequence and assembly conditions. oup.com
Table 3: Self-Assembled Nanostructures from Tyrosine and β-Amino Acid Derivatives
| Building Block | Resulting Nanostructure | Primary Driving Forces | Reference |
|---|---|---|---|
| Tyrosine (Tyr) | Nanoribbons, nanofibers, hydrogels | Hydrophobic interactions, π-π stacking, H-bonding | researchgate.net |
| H-D-Tyr(tBu)-OH | Organogel | Hydrophobic interactions (tBu group) | nih.gov |
| Peptides with β-homo amino acids | Hydrogels with enhanced stability | Self-assembly into nanoscale fibers | google.comgoogleapis.comresearchgate.net |
| Tyrosine-rich triblock peptides | Nanospheres, fibrous scaffolds | Ruthenium-mediated crosslinking, self-assembly | oup.com |
| Cyclo-L-Tryptophan-L-Tyrosine | Self-assembled nanotubes | Aromatic interactions, H-bonding | mdpi.com |
Compound Reference Table
Design Principles for Hierarchical Peptide Architectures
The incorporation of β-homo-tyrosine derivatives, such as this compound, into peptide sequences offers a powerful strategy for designing and controlling the formation of hierarchical supramolecular structures. The principles guiding this self-assembly are rooted in the unique structural features of β-amino acids and the specific contributions of their side chains. The process of hierarchical self-assembly can stabilize a variety of architectures held together by β-sheet hydrogen bonding. nih.gov
A key design principle involves leveraging the altered backbone conformation imposed by the β-amino acid structure. The additional methylene (B1212753) group in the backbone of β-homo-tyrosine, compared to its α-amino acid counterpart, provides greater conformational flexibility. This flexibility, combined with the propensity of β-peptides to form stable, predictable secondary structures like helices and sheets, allows for the programmed assembly of complex, higher-order structures. rsc.orgresearchgate.net The self-association of aromatic side chains in β-peptide oligomers can support helical secondary structures through intramolecular interactions, leading to the formation of larger assemblies. nih.gov
Furthermore, the side chain plays a critical role. The tert-butyl (tBu) group on the tyrosine residue of this compound is particularly significant. This bulky, hydrophobic group enhances intermolecular interactions, driving the self-assembly process. Research has shown that H-Tyr(tBu)-OH is an exceptionally effective low molecular weight organogelator, capable of forming gels in a wide range of solvents. nih.gov This ability is directly linked to the tBu group; derivatives without it, such as H-Tyr-OH and H-Tyr(Me)-OH, fail to form gels. This highlights the importance of the tert-butyl moiety in promoting the necessary intermolecular forces for creating ordered, hierarchical networks like those found in gels. nih.gov The self-assembly is also stereospecific, as the L- and D-enantiomers of H-Tyr(tBu)-OH form organogels, while the racemic mixture does not. nih.gov
These principles—utilizing the unique backbone geometry of β-amino acids and the specific intermolecular interactions of functionalized side chains—enable the rational design of peptides that self-assemble into sophisticated architectures like nanotubes, fibrils, and hydrogels for various applications.
| Compound | Gelation Ability | Role of Side Chain |
| H-Tyr(tBu)-OH | Forms organogels in various solvents. nih.gov | The bulky tert-butyl group is crucial for promoting the self-assembly required for gelation. nih.gov |
| H-Tyr-OH | Does not form gels. nih.gov | Lacks the bulky hydrophobic group needed to drive strong intermolecular interactions for gelation. nih.gov |
| H-Tyr(Me)-OH | Does not form gels. nih.gov | The smaller methyl group does not provide sufficient steric and hydrophobic influence for gel formation. nih.gov |
| H-DL-Tyr(tBu)-OH (racemic) | Does not form gels. nih.gov | Demonstrates that stereospecificity is required for the ordered packing that leads to gelation. nih.gov |
Development of Peptidomimetic Ligands for Intermolecular Interactions
The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern medicinal chemistry. These compounds are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.govnih.gov The incorporation of β-homo-tyrosine derivatives is a key strategy in this field.
Rational Design of Peptidomimetic Scaffolds
The rational design of peptidomimetics involves creating scaffolds that spatially orient key functional groups to mimic the "biologically active conformation" of a native peptide ligand. acs.org The inclusion of β-amino acids like this compound is a well-established approach for creating peptidomimetics with improved properties. researchgate.net The extra methylene group in the backbone influences local conformational preferences and provides significant resistance to degradation by proteases, a major advantage for therapeutic applications. researchgate.netacs.org
A primary goal in scaffold design is to replicate the secondary structures of peptides, such as β-turns and helices, which are often crucial for receptor recognition. nih.govdiva-portal.org The unique conformational properties of β-amino acids allow them to act as potent inducers of specific secondary structures. acs.org For instance, β-amino acids can be incorporated into cyclic peptides to stabilize β-hairpin conformations, which can be effective in inhibiting protein-RNA interactions. uzh.ch By combining α- and β-amino acids in specific patterns, researchers can create backbone architectures with well-defined orientations of the side chains, which is essential for precise interaction with biological targets like G-protein-coupled receptors (GPCRs). acs.org
A hierarchical approach to design is often employed, where modifications begin at the amino acid level and extend to the entire peptide backbone. mdpi.com For example, this compound has been used in the solid-phase synthesis of complex macrocyclic peptidomimetics designed to inhibit specific enzymes. The β-homo-tyrosine residue helps to constrain the peptide into a conformation that fits the target's active site while enhancing its stability. smolecule.com This sequence-based design allows for the creation of structurally defined three-dimensional scaffolds that can be decorated with various functional groups to optimize binding affinity and selectivity. acs.org
Structure-Activity Relationship (SAR) Studies in Peptidomimetic Design
Structure-Activity Relationship (SAR) studies are fundamental to the development of potent and selective peptidomimetics. SAR involves the systematic modification of a lead compound and the evaluation of how these changes affect its biological activity. acs.orgdiva-portal.org This process provides critical insights into the pharmacophore—the essential spatial arrangement of features necessary for biological activity.
The use of unnatural amino acids, including β-homo-tyrosine derivatives, is a key strategy in SAR studies. nih.gov By substituting specific residues in a peptide sequence with a β-amino acid, researchers can probe the importance of backbone conformation and side-chain orientation for receptor binding and activation. acs.org For example, SAR studies on β-turn mimetics targeting opioid receptors have utilized unnatural amino acids like homotyrosine to identify the crucial interactions necessary for high-affinity binding. nih.gov
A "β-homo-amino acid scan" is a powerful SAR technique. In one such study targeting the enzyme Insulin-Regulated Aminopeptidase (IRAP), analogues of Angiotensin IV were synthesized with β-homo-amino acid substitutions at various positions. The results showed that the position of the β-amino acid was critical for activity. Substitutions at the C-terminal end of the peptide generally resulted in more potent analogues. This systematic approach allowed for the identification of compounds that were not only more potent than the parent peptide but also significantly more selective for IRAP over related enzymes. diva-portal.org These studies underscore how the incorporation of β-homo-amino acids can be used to fine-tune the pharmacological profile of a peptidomimetic.
| Compound Modification (Angiotensin IV Analogue) | Target | Key Finding |
| β³-Homo-amino acid substitutions | IRAP | Substitutions at the C-terminal part led to more potent analogues compared to N-terminal substitutions. diva-portal.org |
| β²-Homo-amino acid substitutions | IRAP | Analogues containing β²-hVal and β²-hPro were the most potent inhibitors. diva-portal.org |
| Stepwise residue replacement | IRAP | Replacement of the C-terminal tripeptide with a γ-turn mimetic scaffold successfully retained activity. diva-portal.org |
| Introduction of conformational constraints | IRAP | Macrocyclization of peptidomimetics containing modified Tyr residues led to compounds with low nanomolar potency and enhanced stability. diva-portal.org |
Advanced Analytical and Characterization Techniques for β Homo Tyrosine Research
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of β-homo-tyrosine derivatives. It provides highly accurate mass measurements, which are critical for confirming the elemental composition of the synthesized compound and identifying any potential impurities.
Key Applications in H-L-beta-homo-Tyr(tBu)-OH Research:
Molecular Formula Confirmation: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. For instance, the molecular formula of Fmoc-L-beta-homo-Tyr(tBu)-OH is C29H31NO5, with a calculated molecular weight of approximately 473.56 g/mol . smolecule.com
Purity Assessment: By detecting trace amounts of byproducts or unreacted starting materials, HRMS is crucial for assessing the purity of the final compound. This is particularly important in solid-phase peptide synthesis (SPPS), where deletion peptides or other side products can form. pitt.edu
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns that help to confirm the structure of the molecule. This is vital for verifying the correct sequence and the presence of modifications in peptides containing β-homo-tyrosine.
Chiral Discrimination: Mass spectrometry, particularly when using the kinetic method with trimeric metal-bound complexes, has been employed for the chiral discrimination of β-homo-amino acids. nih.gov This technique can differentiate between enantiomeric pairs by observing the fragmentation of diastereomeric complexes. nih.gov
Illustrative Data:
A study on the chiral discrimination of β-3-homo-amino acids demonstrated that the choice of metal ion and chiral reference compound in the mass spectrometer could effectively differentiate all seven enantiomeric pairs studied. nih.gov For example, using Cu(II) as the central metal ion with certain chiral reference molecules led to the formation of a copper-reduced dimeric fragment ion that enhanced enantioselectivity. nih.gov
| Analytical Parameter | Technique | Finding for β-Homo-Tyrosine Derivatives | Reference |
| Molecular Weight | HRMS | Confirmed as ~473.56 g/mol for Fmoc-β-Homo-Tyr(tBu)-OH. | smolecule.com |
| Elemental Composition | HRMS | Verified as C29H31NO5 for Fmoc-β-Homo-Tyr(tBu)-OH. | smolecule.com |
| Chiral Purity | MS (Kinetic Method) | Successful differentiation of β-3-homo-amino acid enantiomers using metal complexes. | nih.gov |
| Structural Integrity | MS/MS | Fragmentation patterns confirm the covalent structure of the amino acid derivative. | nih.gov |
Chromatographic Separation Techniques (e.g., HPLC) for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of β-homo-tyrosine derivatives and the peptides that contain them. Its high resolving power allows for the separation of the target compound from impurities and for the analysis of isomeric mixtures.
Key Applications in β-Homo-Tyrosine Research:
Purity Determination: Reversed-phase HPLC (RP-HPLC) is routinely used to assess the purity of synthesized this compound and peptides incorporating it. acs.orgub.edu The percentage of purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.
Purification: Preparative RP-HPLC is the standard method for purifying crude synthetic peptides containing β-homo-tyrosine, effectively removing byproducts and unreacted reagents. pitt.eduacs.org
Isomer Separation: Chiral HPLC, utilizing chiral stationary phases (CSPs), is essential for separating enantiomers of β-homo-amino acids. researchgate.netscience.gov Different types of CSPs, such as those based on macrocyclic glycopeptides like teicoplanin, have proven effective for the enantioseparation of β-homoamino acids. researchgate.net The separation of stereoisomers is critical as the biological activity of peptides is often highly dependent on the chirality of their constituent amino acids.
Reaction Monitoring: HPLC is used to monitor the progress of reactions during solid-phase peptide synthesis, such as coupling and deprotection steps, ensuring the efficient formation of the desired peptide. ub.edu
Research Findings:
Studies have shown that the enantiomers of various unnatural β-amino acids can be successfully separated using direct HPLC methods on chiral stationary phases. researchgate.net For instance, the separation of β-methoxytyrosine stereoisomers was best achieved with the chiral derivatizing agent S-NIFE. nih.gov The choice of mobile phase composition, including the organic modifier and pH, significantly influences the separation efficiency. researchgate.net
| HPLC Application | Key Finding | Relevant β-Amino Acid | Reference |
| Enantioseparation | Successful separation of enantiomers on teicoplanin-based chiral stationary phases. | β2-homoamino acids | researchgate.net |
| Chiral Derivatization | S-NIFE reagent provided the best separation of stereoisomers. | β-methoxytyrosine | nih.gov |
| Preparative Purification | Isolation of pure peptides containing β-homo-amino acids from crude synthetic mixtures. | Angiotensin IV analogues | acs.org |
| Purity Analysis | Routine assessment of purity for synthetic peptides and amino acid derivatives. | Various synthetic peptides | pitt.eduub.edu |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. For β-homo-tyrosine research, advanced NMR methods are crucial for confirming the structure and understanding the conformational preferences of these modified amino acids within a peptide chain.
Key NMR Experiments and Their Applications:
1D NMR (¹H and ¹³C): These fundamental experiments provide initial information about the chemical environment of the protons and carbons in this compound, helping to confirm the presence of key functional groups.
2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are essential for the complete structural assignment of complex peptides.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Establish proton-proton correlations within the same spin system, allowing for the assignment of amino acid residues. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, aiding in the assignment of the carbon skeleton. ub.edufu-berlin.de
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for linking different amino acid residues and confirming the peptide sequence. ub.eduscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial distance constraints for determining the three-dimensional structure and conformation of peptides containing β-homo-tyrosine. nih.gov
Research Findings:
In studies of peptides containing modified amino acids, 2D NMR techniques like TOCSY and ROESY have been instrumental in defining their structure in solution. nih.gov For example, NOE connectivities can indicate the presence of specific secondary structures, such as β-turns. nih.gov The chemical shifts of the amide protons can also provide insights into the local environment and hydrogen bonding patterns within the peptide.
| NMR Experiment | Information Provided | Application in β-Homo-Tyrosine Research | Reference |
| ¹H, ¹³C | Chemical environment of nuclei | Initial structural confirmation of this compound. | pitt.edu |
| COSY/TOCSY | Proton-proton correlations within residues | Assignment of amino acid spin systems in peptides. | nih.gov |
| HSQC/HMBC | Proton-carbon correlations (1-bond and long-range) | Complete structural elucidation and sequence verification. | ub.eduscience.gov |
| NOESY/ROESY | Through-space proton-proton correlations | Determination of 3D structure and conformational analysis. | nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Distance Measurements in Conformational Studies
Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), is a powerful technique for measuring distances in the nanometer range within macromolecules. rsc.orgresearchgate.net This makes it highly suitable for studying the conformational changes and interactions of peptides containing β-homo-tyrosine. While tyrosine itself is not paramagnetic, it can be chemically modified or replaced with an unnatural amino acid bearing a stable radical (spin label). researchgate.net
Key EPR Techniques and Applications:
Continuous Wave (CW) EPR: The lineshape of the CW-EPR spectrum is sensitive to the rotational mobility of the spin label, providing information about the local environment and dynamics of the labeled site. nih.gov Dipolar broadening in CW-EPR spectra can be used to measure distances up to ~20 Å. nih.gov
Pulsed EPR (DEER/PELDOR): Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is the most common pulsed EPR technique for measuring long-range distances, typically between 2 and 8 nm. rsc.orgnih.gov This is achieved by measuring the dipolar interaction between two spin labels introduced at specific sites in a peptide or protein.
Electron Spin Echo Envelope Modulation (ESEEM): This pulsed EPR technique can measure distances between a spin label and a nearby nuclear spin, providing high-resolution structural information about the immediate environment of the label. nih.govnih.gov
Methodological Approach:
To apply EPR for conformational studies of a peptide containing this compound, one would typically synthesize a peptide analogue where the β-homo-tyrosine or another residue is replaced with a spin-labeled unnatural amino acid. researchgate.net Alternatively, a spin label could be attached to the side chain of an existing residue. By introducing a second spin label at another position, DEER measurements can provide a distance distribution between the two labels, offering insights into the peptide's fold and flexibility.
Research Context:
The development of new, more rigid spin labels and spin-labeled amino acids has improved the accuracy and temperature range of pulsed EPR distance measurements. core.ac.uk These advancements facilitate the study of peptide and protein conformations with minimal perturbation from the label itself. core.ac.uk
| EPR Technique | Measurement | Application in Peptide Conformational Studies | Reference |
| CW-EPR | Spin label mobility, short-range distances (<20 Å) | Probing local dynamics and secondary structure. | nih.govnih.gov |
| DEER/PELDOR | Long-range distance distributions (2-8 nm) | Determining global fold and conformational changes. | rsc.orgnih.gov |
| ESEEM | Distances to nearby nuclei (<8 Å) | Characterizing the local structure around the spin label. | nih.govnih.gov |
Bioassay Development for Mechanistic Biological Studies
Once a peptide containing this compound is synthesized and characterized, bioassays are essential to investigate its biological activity and mechanism of action (MoA). The design of a relevant bioassay is critically dependent on the intended biological target and function of the peptide.
Key Considerations for Bioassay Development:
MoA-Reflective Assays: The bioassay should accurately reflect the biological activity of the peptide. nih.gov For example, if the peptide is designed to inhibit a specific enzyme, an enzyme activity assay would be appropriate. If it is meant to disrupt a protein-protein interaction, a binding assay or a cell-based functional assay would be more suitable.
Target Identification: In cases where the biological target is unknown, initial screening might involve a broader panel of assays. For instance, research on β-tyrosine produced by rice plants involved bioassays to test its effects on various herbivores and its potential allelopathic effects on plant growth. nih.govresearchgate.net
Cell-Based vs. Biochemical Assays:
Biochemical assays (e.g., enzyme inhibition, surface plasmon resonance) are useful for studying direct molecular interactions in a controlled, cell-free environment.
Cell-based assays (e.g., cell proliferation, reporter gene assays, cell adhesion assays) provide information on the peptide's activity in a more physiologically relevant context, accounting for factors like cell permeability and stability. nih.govnih.gov
Dose-Response Curves: Performing assays over a range of peptide concentrations is crucial for determining key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantify the peptide's potency. nih.gov
Example Application:
For a peptide analogue of Angiotensin IV containing β-homo-amino acids, bioassays were developed to measure its binding affinity to its target receptor (IRAP) and its enzymatic stability. acs.org These assays were critical in identifying analogues with improved metabolic stability and high affinity for the target receptor. acs.org Similarly, if a peptide containing this compound were designed to have antimicrobial properties, bioassays would involve determining its minimum inhibitory concentration (MIC) against various bacterial strains.
The development of robust and relevant bioassays is the final and crucial step in translating the synthesis of a novel β-homo-tyrosine-containing peptide into a meaningful understanding of its potential biological function.
Q & A
Q. What are the critical steps in synthesizing H-L-beta-homo-Tyr(tBu)-OH, and how do protecting groups influence the process?
- Methodological Answer : Synthesis typically involves sequential protection of reactive groups (e.g., amino and carboxyl groups). The tert-butyl (tBu) group stabilizes the phenolic hydroxyl group of tyrosine during peptide coupling, while the Fmoc or Boc group protects the α-amino group. Key steps include:
Amino Acid Activation : Use carbodiimides (e.g., DCC) for carboxyl group activation.
Selective Deprotection : Acidolysis (e.g., TFA) for Boc removal or base treatment (piperidine) for Fmoc cleavage.
- Critical Consideration : Incompatible protecting groups (e.g., Alloc vs. Fmoc) may lead to side reactions; validate compatibility using HPLC-MS .
Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantifies purity and detects side products (e.g., incomplete deprotection).
- NMR Spectroscopy : Confirms stereochemistry and tert-butyl group positioning (e.g., H NMR for aromatic protons, C for carbonyl groups).
- Melting Point Analysis : Detects crystalline impurities.
- Example : A purity threshold of >98% is standard for peptide synthesis intermediates .
Q. What safety protocols are required when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335 hazard) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Coupling Strategy : Activated via HBTU/HOBt in DMF, with a 2-4x molar excess to ensure complete reaction.
- Deprotection : Fmoc removal with 20% piperidine in DMF.
- Role : The β-homo modification enhances peptide backbone flexibility, aiding in conformational studies .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the electronic properties of this compound for peptide design?
- Methodological Answer :
- Parameterization : Use hybrid functionals (e.g., B3LYP) to model exchange-correlation effects.
- Applications : Predict steric hindrance from the tBu group or charge distribution in the carboxylate moiety.
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .
Q. How should researchers resolve contradictions in synthetic yields when using different protecting groups?
- Methodological Answer :
- Case Study : Steglich esterification fails with Alloc-Thr(tBu)-OH but succeeds with Fmoc-Thr(tBu)-OH due to steric clashes.
- Troubleshooting :
HPLC-MS Analysis : Identify unreacted intermediates.
Alternative Activation : Switch to DIC/oxyma for sterically hindered substrates .
Q. What strategies improve solubility and stability of this compound in aqueous buffers?
- Methodological Answer :
| Condition | Recommendation | Reference |
|---|---|---|
| Storage | -80°C (6 months) or -20°C (1 month) | |
| Solubility Enhancement | Pre-warm to 37°C, sonicate in DMSO/H₂O mixtures |
Q. Can structural modifications to this compound enhance peptide bioactivity?
- Methodological Answer :
- β-Homo Substitution : Increases peptide resistance to proteolysis by altering backbone conformation.
- Functional Testing :
Enzyme Assays : Measure inhibition of target proteases (e.g., trypsin).
Circular Dichroism : Confirm helical or β-sheet stabilization in modified peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
